molecular formula C16H21ClO2 B13732957 Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)- CAS No. 32808-68-7

Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-

Cat. No.: B13732957
CAS No.: 32808-68-7
M. Wt: 280.79 g/mol
InChI Key: MTHBSWCXTKUSKL-UHFFFAOYSA-N
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Description

Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, is a chemical compound known for its unique structure and properties. It is a derivative of butyric acid, which is a short-chain fatty acid. The compound features a butyric acid backbone with a 3-chloro-4-cyclohexylphenyl group attached, making it distinct in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, typically involves the reaction of 3-chloro-4-cyclohexylphenyl with butyric acid under specific conditions. The process may include steps such as:

    Halogenation: Introduction of a chlorine atom to the phenyl ring.

    Cyclohexylation: Addition of a cyclohexyl group to the phenyl ring.

    Esterification: Formation of an ester bond between the modified phenyl ring and butyric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled temperatures and pressures. Catalysts and solvents are often used to enhance the reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions include various derivatives of butyric acid, such as alcohols, ketones, and substituted phenyl compounds.

Scientific Research Applications

Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, exerts its effects involves interaction with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact pathways can vary depending on the context of its use, such as in therapeutic applications or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Butyric acid: A simple short-chain fatty acid with various biological roles.

    β-Hydroxybutyric acid: A derivative of butyric acid with a hydroxyl group, known for its role in metabolism.

    Phenylbutyric acid: A compound with a phenyl group attached to butyric acid, used in medical applications.

Uniqueness

Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the 3-chloro-4-cyclohexylphenyl group differentiates it from other butyric acid derivatives, making it valuable for specialized applications in research and industry.

Properties

CAS No.

32808-68-7

Molecular Formula

C16H21ClO2

Molecular Weight

280.79 g/mol

IUPAC Name

4-(3-chloro-4-cyclohexylphenyl)butanoic acid

InChI

InChI=1S/C16H21ClO2/c17-15-11-12(5-4-8-16(18)19)9-10-14(15)13-6-2-1-3-7-13/h9-11,13H,1-8H2,(H,18,19)

InChI Key

MTHBSWCXTKUSKL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)CCCC(=O)O)Cl

Origin of Product

United States

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